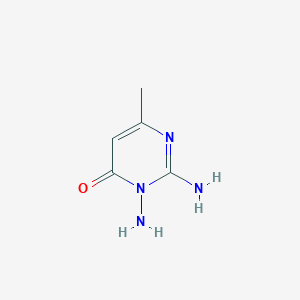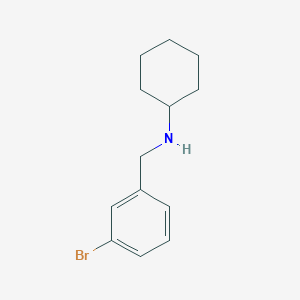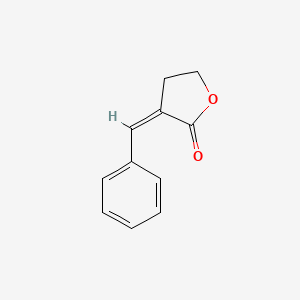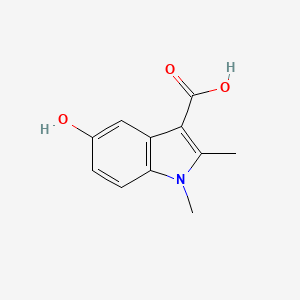
Acide 3-méthyl-4-oxo-4,5,6,7-tétrahydro-1H-indole-2-carboxylique
Vue d'ensemble
Description
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (also known as MOCA) is an intermediate compound in the synthesis of certain indole-based compounds, and is a precursor of several important pharmaceuticals. It is a white crystalline solid with a melting point of 142-144°C. MOCA has been studied extensively in the laboratory and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Recherche en protéomique
Dans le domaine de la protéomique, ce composé est utilisé pour son potentiel dans la caractérisation des protéines et les études d'interaction . Sa structure unique lui permet d'interagir avec diverses protéines, ce qui peut être utile pour identifier les fonctions des protéines et comprendre les processus biologiques complexes.
Chimie synthétique
Les chimistes de synthèse : apprécient ce composé comme un intermédiaire polyvalent. Il peut être utilisé pour synthétiser une large gamme de dérivés de l'indole, qui sont présents dans de nombreux produits pharmaceutiques . Sa réactivité en fait un élément de construction précieux pour la création de molécules complexes.
Chimie agricole
En agriculture, les dérivés de ce composé pourraient être explorés pour développer de nouveaux pesticides ou des régulateurs de croissance . Le cycle indole est un motif courant dans les produits naturels, qui comprend de nombreuses hormones végétales, ce qui suggère des applications potentielles pour améliorer les rendements des cultures ou la protection.
Biotechnologie
Les applications biotechnologiques peuvent inclure l'utilisation de ce composé comme précurseur pour la production de molécules bioactives. Il pourrait jouer un rôle dans la synthèse de composés ayant des effets thérapeutiques potentiels ou dans le développement de nouveaux tests biochimiques .
Science des matériaux
En science des matériaux, les dérivés de ce composé pourraient être étudiés pour créer de nouveaux polymères ou revêtements. Sa capacité à former des structures stables peut être bénéfique dans le développement de matériaux ayant des propriétés spécifiques telles qu'une durabilité accrue ou une résistance chimique .
Science de l'environnement
Les scientifiques de l'environnement pourraient trouver des applications pour ce composé dans le développement de capteurs ou de tests pour détecter les polluants environnementaux. Ses propriétés chimiques pourraient permettre la création de méthodes de détection sensibles et sélectives .
Chimie analytique
Pour la chimie analytique, ce composé peut être utilisé comme étalon ou réactif dans les techniques de chromatographie et de spectrométrie. Il peut aider à la quantification ou à l'identification de mélanges et de composés complexes .
Chimie médicinale
Enfin, en chimie médicinale, le squelette du composé est souvent retrouvé dans les molécules médicamenteuses. Il pourrait être utilisé pour concevoir et synthétiser de nouveaux candidats médicaments ayant des applications potentielles dans le traitement de diverses maladies .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions would depend on the specific target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of tryptophan, an essential amino acid. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific biochemical context .
Cellular Effects
The effects of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate signaling pathways that lead to increased cell proliferation. Conversely, in other cell types, it may induce apoptosis, a process of programmed cell death .
Molecular Mechanism
At the molecular level, 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with specific biomolecules. For instance, it can bind to DNA, thereby influencing gene expression. Additionally, it can inhibit or activate enzymes by binding to their active sites. These interactions can lead to changes in the biochemical pathways within the cell, ultimately affecting the cell’s function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation or enhancing metabolic activity. At high doses, it can lead to toxic or adverse effects, including cell death or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of indole derivatives. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. For example, the compound can influence the synthesis and degradation of tryptophan, thereby impacting the overall metabolic balance .
Transport and Distribution
The transport and distribution of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
The subcellular localization of 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Propriétés
IUPAC Name |
3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-5-8-6(3-2-4-7(8)12)11-9(5)10(13)14/h11H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOOHFAIWNZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359307 | |
| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6577-89-5 | |
| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)





![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)




![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)